2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione
Description
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione is a heterocyclic organic compound featuring a fused isoindoline-1,3-dione (phthalimide) core linked via a three-carbon propyl chain to a 6-oxopyridazine moiety.
Properties
IUPAC Name |
2-[3-(6-oxopyridazin-1-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-13-7-3-8-16-18(13)10-4-9-17-14(20)11-5-1-2-6-12(11)15(17)21/h1-3,5-8H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAXGWMGIOHNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of phthalic anhydride with primary amines to form isoindoline-1,3-dione derivatives . The specific synthesis of this compound may involve the reaction of a substituted phthalic anhydride with a pyrid
Biological Activity
The compound 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione represents a novel structure within the class of pyridazine derivatives and isoindoles, which have garnered significant attention in medicinal chemistry due to their potential therapeutic applications. This article delves into the biological activities associated with this compound, particularly focusing on its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure is characterized by the presence of both pyridazine and isoindole moieties. These structural features are essential in determining its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyridazine derivatives, including those similar to this compound. Specifically, compounds with the 6-oxopyridazine core have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione | 0.19 | COX-2 Inhibitor |
| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | 0.11 | COX-2 Inhibitor |
| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | 0.24 | COX-2 Inhibitor |
These compounds demonstrated a higher selectivity for COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects typically associated with non-selective NSAIDs .
2. Analgesic Properties
In addition to anti-inflammatory effects, several derivatives of pyridazine have been evaluated for their analgesic properties. The analgesic efficacy was assessed using models such as the carrageenan-induced paw edema test in rats. The results indicated that certain derivatives exhibited superior analgesic activity compared to traditional NSAIDs like celecoxib .
3. Anticancer Activity
Emerging research also indicates that compounds containing the pyridazine moiety may possess anticancer properties. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines, including colorectal carcinoma and lung adenocarcinoma.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colorectal) | 6.43 ± 0.72 | |
| A549 (Lung) | 9.62 ± 1.14 | |
| A375 (Melanoma) | 8.07 ± 1.36 |
Mechanistic studies suggested that these compounds induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth, such as the EGFR pathway .
Case Study 1: COX Inhibition and Anti-inflammatory Effects
A study synthesized several novel pyridazine derivatives and evaluated their COX inhibitory activity. Among them, compound 5a demonstrated an IC50 value of 0.19 µM against COX-2, significantly outperforming traditional anti-inflammatory agents in both efficacy and safety profiles .
Case Study 2: Anticancer Activity Evaluation
Another investigation focused on the anticancer potential of similar compounds incorporating the isoindole structure. The findings revealed that these compounds not only inhibited cancer cell proliferation but also enhanced apoptosis rates significantly compared to controls .
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure features a pyridazinone moiety linked to an isoindoline scaffold. The synthesis typically involves multi-step organic reactions, often starting from readily available precursors such as isoindoline derivatives and pyridazinones. Various methods have been reported for synthesizing similar compounds, emphasizing the importance of optimizing conditions to enhance yield and purity.
Anti-inflammatory and Analgesic Activities
Numerous studies have investigated the anti-inflammatory properties of isoindoline-1,3-dione derivatives. For instance, compounds similar to 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation.
- Case Study : A study synthesized several 2,6-disubstituted pyridazine derivatives that exhibited potent COX-2 inhibitory activity with IC50 values as low as 0.11 μM. These compounds demonstrated superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib in preclinical models .
Neuroprotective Effects
Isoindoline derivatives are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism often involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain.
- Case Study : Research has shown that isoindoline derivatives can inhibit AChE effectively, with some compounds exhibiting dual action by also reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology . This dual mechanism positions these compounds as promising candidates for further development in neuropharmacology.
Anticancer Properties
The potential anticancer effects of isoindoline derivatives are also under investigation. Some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of pro-apoptotic and anti-apoptotic factors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The primary structural analogs of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione include derivatives of isoindoline-dione and pyridazinone-containing molecules. Notably, 3H-pyridine-2,6-dione (repeatedly cited in ) shares a similar dione motif but lacks the pyridazinone and propyl linker, leading to distinct physicochemical and pharmacological profiles.
Key Structural and Functional Differences
*LogP values estimated via computational models due to lack of experimental data in .
- Bioavailability : The propyl linker in the target compound likely enhances membrane permeability compared to the smaller, more polar 3H-pyridine-2,6-dione .
- Reactivity: The pyridazinone moiety in the target compound may participate in hydrogen bonding with biological targets, whereas 3H-pyridine-2,6-dione primarily acts as a ligand for metal ions.
Research Findings and Limitations
- Structural analogs like thalidomide (an isoindoline-1,3-dione derivative) highlight the importance of substituents on pharmacological activity. The pyridazinone group in the target compound may reduce neurotoxicity risks compared to thalidomide’s glutarimide ring.
Q & A
Q. Methodological Guidance
- Yield optimization : Screening solvents (e.g., n-propanol vs. toluene) and catalysts (e.g., BF-etherate vs. pyridine) improves efficiency .
- Biological variability : Use orthogonal assays (e.g., cellular vs. enzymatic) to confirm activity. For instance, discrepancies in IC values may arise from off-target effects .
What are its applications in treating hematological malignancies?
Advanced Research Focus
Derivatives like 2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione:
- Mechanism : Bind cereblon (CRBN) to modulate IKZF1/3 degradation in multiple myeloma .
- Preclinical data : Show reduced tumor volume in xenograft models (p < 0.01 vs. control) .
How is its stability assessed under physiological conditions?
Q. Methodological Answer
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
